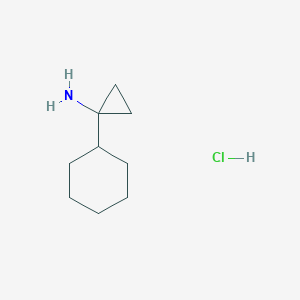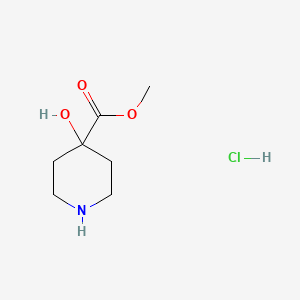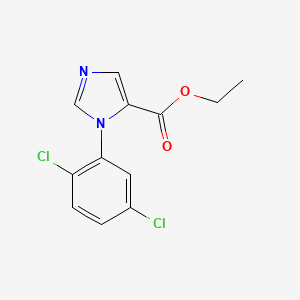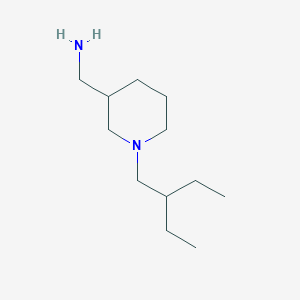
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine
Descripción general
Descripción
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly. For example, one such derivative, (1-isobutyl-3-piperidinyl)methanamine, has the InChI code 1S/C10H22N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-8,11H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and depend on the specific derivative. They are used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly. For example, one such derivative, (1-isobutyl-3-piperidinyl)methanamine, has a molecular weight of 170.3 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Organic Chemistry : The synthesis of 2-(1-aminoalkyl) piperidines, a class of compounds related to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, involves strategies like LiAlH4 reduction and lithium derivatives addition, demonstrating the compound's relevance in asymmetric synthesis and organic chemistry applications (Froelich et al., 1996).
Potential in Bone Formation Treatment : The compound (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, similar in structure to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, showed promise in treating bone disorders by targeting the Wnt beta-catenin cellular messaging system and enhancing bone formation rate (Pelletier et al., 2009).
Development of Antidepressant Drugs : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, were explored as serotonin 5-HT1A receptor-biased agonists, showing potential in the development of antidepressant drugs with robust antidepressant-like activity (Sniecikowska et al., 2019).
Polymerisation Catalyst : N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline derivatives, similar in structure to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, have been used in the synthesis of Palladium(II) complexes, showing high catalytic activity for the polymerisation of methyl methacrylate (Kim et al., 2014).
Synthesis of Schiff Bases for Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, were synthesized and evaluated as potential anticonvulsant agents, demonstrating the compound's relevance in medicinal chemistry (Pandey & Srivastava, 2011).
Antiosteoclast Activity in Medical Research : A study on di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which are derived from compounds like (1-(2-Ethylbutyl)piperidin-3-yl)methanamine, showed significant antiosteoclast and osteoblast activity, indicating potential applications in medical research for bone-related diseases (Reddy et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
Propiedades
IUPAC Name |
[1-(2-ethylbutyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-11(4-2)9-14-7-5-6-12(8-13)10-14/h11-12H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPMOGKXPLJLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Ethylbutyl)piperidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




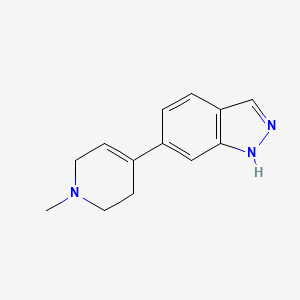

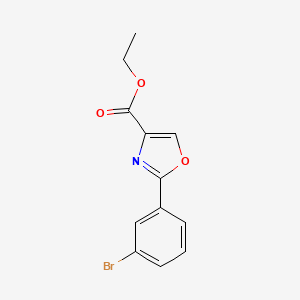

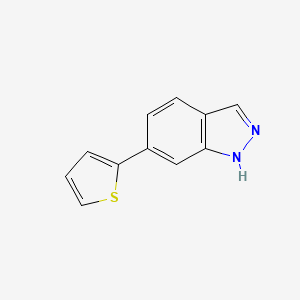
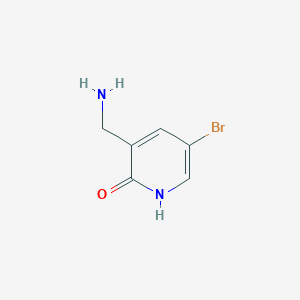
![N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464795.png)
